![molecular formula C55H104O16S B1264343 2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)
2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S,6S)-2,4,6-trimethyltetracosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Wissenschaftliche Forschungsanwendungen
Structural Composition and Antigenic Properties
- The structural features of multiacylated trehalose 2-sulfates from Mycobacterium tuberculosis were described, highlighting the complexity and diversity of acyl substituents in these compounds (Goren, Brokl, & Das, 1976).
- An antigenic glycolipid from Mycobacterium tuberculosis, initially believed to be a sulfolipid, was reassessed, indicating a complex mixture of 2,3-di-O-acyltrehaloses without a sulfate group, necessitating a revision of its classification as a sulfolipid (Baer, 1993).
Analytical and Synthetic Approaches
- Mass spectrometry methods were developed to analyze acylated sugars, contributing to the understanding of the structure and location of long-chain fatty acyl groups in such compounds (Puzo & Promé, 1978).
- Novel mycolic acid exchange enzymes from Mycobacterium smegmatis were isolated, offering insights into the enzymatic processes involving acyl groups and their potential roles in cell wall component formation (Sathyamoorthy & Takayama, 1987).
- Studies on the synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates, along with related esters, have been conducted to simplify the synthesis process and enhance understanding of the molecular architecture of these compounds (Datta, Takayama, Nashed, & Anderson, 1991).
Biological Function and Potential Applications
- The discovery of 2-sulfotrehalose as a novel osmolyte in haloalkaliphilic archaea has expanded the understanding of osmoregulation mechanisms in extremophiles, potentially offering insights into stress resistance mechanisms (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
- Investigations into the sulfolipids of Mycobacterium tuberculosis revealed the predominance of certain sulfolipid families, offering a more accurate depiction of the lipid composition of the mycobacterial cell wall and its potential implications for pathogenicity and host interaction (Rhoades, Streeter, Turk, & Hsu, 2011).
Eigenschaften
Produktname |
2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose |
|---|---|
Molekularformel |
C55H104O16S |
Molekulargewicht |
1053.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S,6S)-2,4,6-trimethyltetracosanoate |
InChI |
InChI=1S/C55H104O16S/c1-6-8-10-12-14-16-18-20-21-22-24-25-27-29-31-33-35-41(3)37-42(4)38-43(5)53(62)69-50-48(60)45(40-57)67-55(70-54-51(71-72(63,64)65)49(61)47(59)44(39-56)66-54)52(50)68-46(58)36-34-32-30-28-26-23-19-17-15-13-11-9-7-2/h41-45,47-52,54-57,59-61H,6-40H2,1-5H3,(H,63,64,65)/t41-,42-,43-,44+,45+,47+,48+,49-,50-,51+,52+,54+,55+/m0/s1 |
InChI-Schlüssel |
RNPVEWRXRUDCFI-VDTWQNPJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)CC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



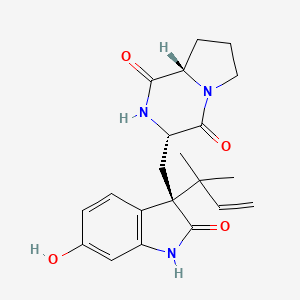
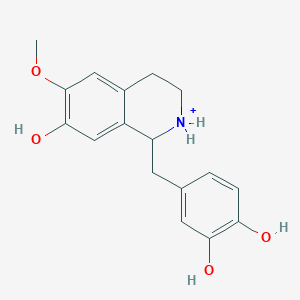
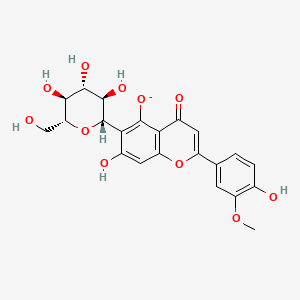
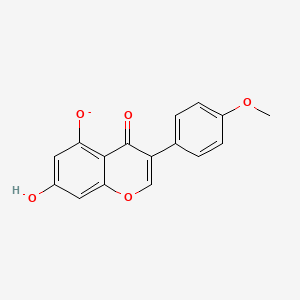

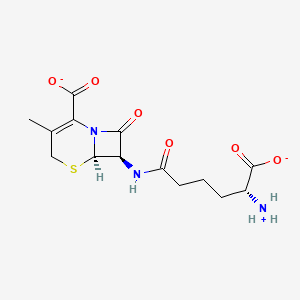
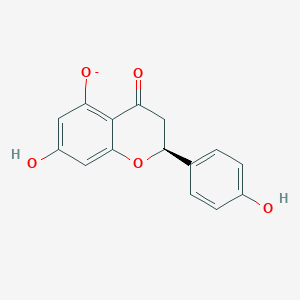
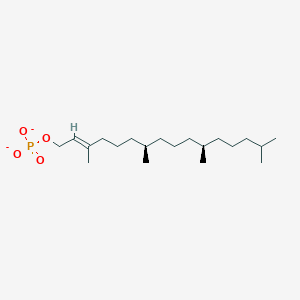
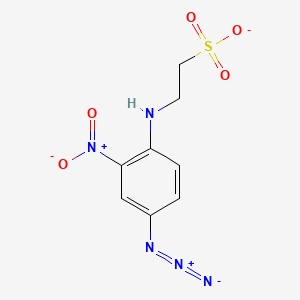
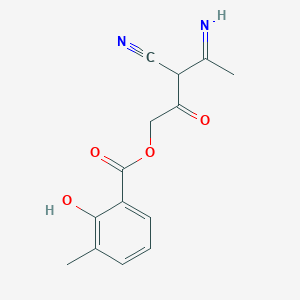
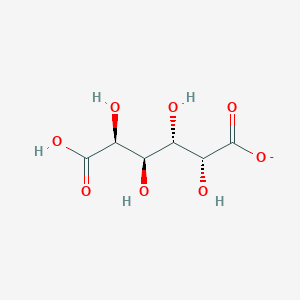


![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)